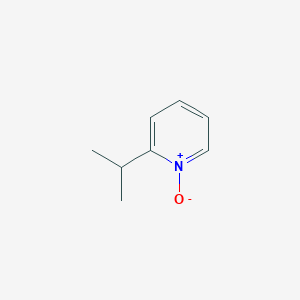Pyridine, 2-(1-methylethyl)-, 1-oxide
CAS No.: 65257-53-6
Cat. No.: VC14308061
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65257-53-6 |
|---|---|
| Molecular Formula | C8H11NO |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | 1-oxido-2-propan-2-ylpyridin-1-ium |
| Standard InChI | InChI=1S/C8H11NO/c1-7(2)8-5-3-4-6-9(8)10/h3-7H,1-2H3 |
| Standard InChI Key | VJYVBCPJWGIGFV-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=CC=CC=[N+]1[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a pyridine ring (C₅H₅N) modified by two substituents:
-
Isopropyl group (-CH(CH₃)₂): Positioned at the 2nd carbon atom, this bulky alkyl group introduces steric effects that influence reactivity and intermolecular interactions.
-
N-Oxide group (-N⁺-O⁻): The oxidation of the pyridine nitrogen creates a dipolar structure, enhancing the ring’s electrophilicity and solubility in polar solvents .
The molecular formula is C₈H₁₁NO, with a theoretical molecular weight of 137.18 g/mol. Comparative crystallographic data from pyridine N-oxides suggest orthorhombic or monoclinic crystal systems, though no experimental lattice parameters for this specific derivative are reported .
Spectroscopic Signatures
While direct spectral data for 2-(1-methylethyl)pyridine 1-oxide are unavailable, inferences can be drawn from related N-oxide compounds:
Synthesis and Reaction Pathways
Oxidation of 2-Isopropylpyridine
The most plausible route to synthesize this compound involves the oxidation of 2-isopropylpyridine (CAS 644-98-4) using hydrogen peroxide (H₂O₂) under acidic conditions, a method analogous to the production of pyridine N-oxides :
Reaction:
Conditions:
-
Temperature: 65–95°C
-
Molar Ratio: 1:3 (2-isopropylpyridine : H₂O₂)
This method aligns with patent CN107286079A, which details the oxidation of 2-picoline to its N-oxide using H₂O₂ and acetic acid, achieving yields >85% under optimized conditions .
Purification and Isolation
Post-reaction, the crude product is typically purified via:
-
Distillation: Remove excess acetic acid under reduced pressure.
-
Crystallization: Recrystallize from ethanol/water mixtures to isolate the N-oxide.
Physicochemical Properties
Thermal Stability
Pyridine N-oxides generally exhibit lower thermal stability than their parent pyridines due to the labile N-O bond. Decomposition temperatures for analogous compounds range from 150–200°C, with exothermic degradation pathways .
Solubility Profile
| Solvent | Solubility |
|---|---|
| Water | Moderate (polar N-oxide group) |
| Ethanol | High |
| Dichloromethane | Low |
Reactivity and Applications
Electrophilic Substitution
The N-oxide group activates the pyridine ring toward electrophilic substitution at the 4-position, enabling reactions such as:
-
Nitration: Forms 4-nitro derivatives under mild conditions.
-
Sulfonation: Yields sulfonic acid analogs for surfactant applications.
Coordination Chemistry
The oxygen atom in the N-oxide group can act as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). These complexes are explored in catalysis and materials science .
Pharmaceutical Relevance
While direct applications of this compound are undocumented, structurally similar pyridine N-oxides serve as intermediates in antiviral and anti-inflammatory drug synthesis .
Challenges and Future Directions
-
Data Gaps: Experimental data on melting/boiling points, toxicity, and catalytic performance are lacking.
-
Scalability: Optimizing oxidation conditions for industrial-scale production remains unexplored.
-
Functionalization: Developing regioselective reactions to modify the isopropyl group could expand utility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume